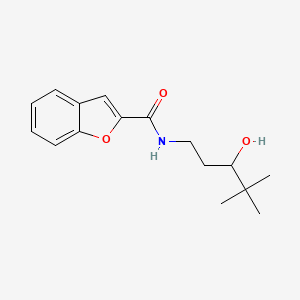

N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

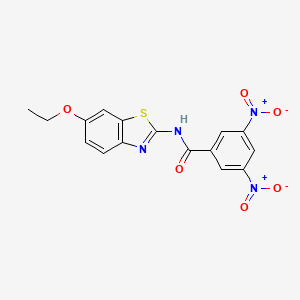

“N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

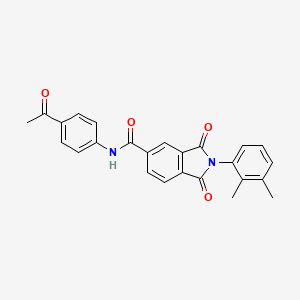

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide”, is composed of fused benzene and furan rings . These compounds are essential for designing novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Scientific Research Applications

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant properties, which are crucial in the pharmaceutical industry for developing treatments that protect cells from oxidative stress. The compound could potentially be used to scavenge free radicals, thereby reducing oxidative damage in biological systems .

Anti-Tumor Activity

Some benzofuran compounds have demonstrated anti-tumor activities. The structure of “N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide” suggests it could be explored for its efficacy against various cancer cell lines. Research in this area could lead to the development of new anticancer drugs .

Antibacterial Applications

The antibacterial properties of benzofuran derivatives make them candidates for the development of new antibiotics. Given the rise of antibiotic-resistant bacteria, the compound’s potential applications in this field are particularly valuable .

Antiviral Uses

Benzofuran derivatives have shown promise in antiviral therapy. The compound could be investigated for its effectiveness against viruses, which is increasingly important in the context of global health challenges .

Drug Synthesis and Development

The compound’s unique structure makes it a valuable precursor in the synthesis of more complex drug molecules. Its role in drug development could span from initial research phases to the creation of commercially viable pharmaceuticals .

Material Science Applications

While not directly related to “N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide”, benzofuran derivatives are used in material science, particularly in the development of novel materials with specific properties such as conductivity or thermal resistance .

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” is not mentioned in the retrieved papers, benzofuran derivatives in general have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” and other benzofuran derivatives, as well as developing new synthesis methods for these compounds .

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKVQKARCKNSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)

![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)